Cas no 392318-09-1 (ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate)

ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
- Oprea1_501490
- AKOS001447399
- Z28712638
- ETHYL 2-{[5-(3-CHLOROBENZAMIDO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETATE
- ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- 392318-09-1
- F0417-2054
- ethyl 2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
-
- Inchi: 1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19)
- InChI Key: QMKDYMUPRNGPRB-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(NC1=NN=C(SCC(=O)OCC)S1)=O
Computed Properties
- Exact Mass: 357.0008613g/mol
- Monoisotopic Mass: 357.0008613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135Ų
- XLogP3: 3.3
ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-2054-30mg |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 30mg |
$119.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-5μmol |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 5μmol |
$63.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-40mg |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 40mg |
$140.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-75mg |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 75mg |
$208.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-100mg |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 100mg |
$248.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-1mg |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 1mg |
$54.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-15mg |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 15mg |
$89.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-50mg |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 50mg |
$160.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-4mg |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 4mg |
$66.0 | 2023-08-21 | |
Life Chemicals | F0417-2054-2μmol |
ethyl 2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392318-09-1 | 90%+ | 2μmol |
$57.0 | 2023-08-21 |
ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Related Literature
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
Research Brief on Ethyl 2-{5-(3-Chlorobenzamido)-1,3,4-Thiadiazol-2-Ylsulfanyl}Acetate (CAS: 392318-09-1)
Ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS: 392318-09-1) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 3-chlorobenzamido moiety and the thioether linkage in its structure suggests potential interactions with biological targets, making it a promising candidate for further investigation.
Recent studies have focused on the synthesis, characterization, and biological evaluation of ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate. A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of this compound via a multi-step reaction involving the condensation of 3-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol, followed by alkylation with ethyl bromoacetate. The compound was characterized using NMR, IR, and mass spectrometry, confirming its structural integrity and purity.
In vitro biological assays revealed that ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate exhibits moderate to strong inhibitory activity against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, as suggested by molecular docking studies that identified potential binding interactions with penicillin-binding proteins (PBPs). These findings highlight its potential as a lead compound for the development of novel antibacterial agents.
Further research has explored the anticancer potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and -9 pathways. The compound also showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic window. These results underscore its potential as a scaffold for designing targeted anticancer therapies.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate. Preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicate moderate aqueous solubility and metabolic stability, which may require structural modifications to improve bioavailability. Current research efforts are focused on derivatization strategies to enhance its drug-like properties while retaining its biological activity.
In conclusion, ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS: 392318-09-1) represents a versatile chemical scaffold with demonstrated antibacterial and anticancer activities. Ongoing research aims to elucidate its precise molecular targets and optimize its pharmacological profile for potential clinical applications. The compound's unique structural features and biological activities make it a valuable subject for further investigation in the field of medicinal chemistry.
392318-09-1 (ethyl 2-{5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate) Related Products
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)




